molecular formula C8H9N3O2 B1445441 ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate CAS No. 1154030-58-6

ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate

Cat. No. B1445441
M. Wt: 179.18 g/mol
InChI Key: RICHBBLPKXJZLP-UHFFFAOYSA-N
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Description

Ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate is a chemical compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 . It is used for research purposes .


Synthesis Analysis

The synthesis of ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate involves the reaction of 1H-imidazole-4-carbonitrile with ethyl bromoacetate in the presence of sodium ethanolate in ethanol . The reaction mixture is stirred at room temperature for 16 hours . After the reaction, the precipitated solid is filtered off, the filtrate is concentrated under reduced pressure, and the residue is dried .


Molecular Structure Analysis

The molecular structure of ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate consists of an imidazole ring, which is a five-membered ring with two nitrogen atoms, attached to a cyano group and an ethyl acetate group .

Scientific Research Applications

Synthesis and Reactivity

Ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate is a compound utilized in various synthetic processes. A reaction involving imidazole N-oxides and ethyl cyanoacetate yields ethyl 2-cyano-2-(1,3-dihydro-2H-imidazole-2-ylidene)acetates, involving a [3+2] cycloaddition followed by the cleavage of the cycloadduct, highlighting the compound's role in cycloaddition reactions (Kutasevich et al., 2019). The compound also serves as a precursor for the synthesis of 1H-imidazole derivatives, which are further reacted to produce various Schiff bases and oxadiazole compounds, indicating its importance in the formation of heterocyclic compounds (Al-badrany et al., 2019).

Coordination Chemistry

In coordination chemistry, ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate derivatives show interesting reactivity. For instance, ethylation of imidazole-4-acetate methyl ester produces compounds that can be converted into their potassium carboxylate salts. These salts react with CuCl2 to form complexes exhibiting near axial symmetry, indicating the compound's utility in the synthesis of coordination complexes with potential applications in fields such as catalysis and materials science (Banerjee et al., 2013).

Crystallography and Structural Analysis

Ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate is also significant in the field of crystallography and structural analysis. The compound has been used to obtain structures with different conformations, aiding in the understanding of molecular geometry and interactions. Detailed structural analysis such as dihedral angles and hydrogen bonding networks can be elucidated using this compound, contributing to the knowledge of molecular structures and their properties (Li et al., 2015).

properties

IUPAC Name

ethyl 2-(4-cyanoimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-2-13-8(12)5-11-4-7(3-9)10-6-11/h4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICHBBLPKXJZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(N=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate

CAS RN

1154030-58-6
Record name ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate
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Synthesis routes and methods I

Procedure details

3.3 g (35.3 mmol) 1H-imidazole-4-carbonitrile [Matthews et al., J. Org. Chem. 1986, 51, 3228-3231] are initially introduced into 13.2 ml (11.5 g, 35.3 mmol) 21% strength sodium ethylate solution in ethanol and 4.3 ml (6.5 g, 38.9 mmol) ethyl bromoacetate are added. The reaction mixture is stirred at RT for 16 h. For working up, the solid which has precipitated out is filtered off, the residue on the filter is washed with ethanol and the filtrate is concentrated in vacuo. Diisopropyl ether is added to the residue, the mixture is filtered again, the filtrate is concentrated again on a rotary evaporator and the residue is dried in vacuo.
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Synthesis routes and methods II

Procedure details

3.3 g (35.3 mmol) of 1H-imidazole-4-carbonitrile [Matthews et al., J. Org. Chem. 1986, 51, 3228-3231] are initially charged in 13.2 ml (11.5 g, 35.3 mmol) of 21% strength sodium ethoxide solution in ethanol, and 4.3 ml (6.5 g, 38.9 mmol) of ethyl bromoacetate are added. The reaction mixture is stirred at RT for 16 h. For work-up, the precipitated solid is filtered off, the filter residue is washed with ethanol and the filtrate is concentrated under reduced pressure. Diisopropyl ether is added to the residue, the mixture is filtered again, the filtrate is once more concentrated on a rotary evaporator and the residue is dried under reduced pressure. Yield: 3.8 g (60% of theory)
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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